molecular formula C7H6NNaO7S B6179382 sodium 2-methoxy-5-nitrophenyl sulfate CAS No. 2624118-96-1

sodium 2-methoxy-5-nitrophenyl sulfate

Cat. No.: B6179382
CAS No.: 2624118-96-1
M. Wt: 271.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-methoxy-5-nitrophenyl sulfate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in studies involving proton transport and membrane electrostatics due to its ability to release protons upon photoactivation .

Preparation Methods

The synthesis of sodium 2-methoxy-5-nitrophenyl sulfate typically involves the reaction of 2-methoxy-5-nitrophenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions must be carefully controlled to ensure the correct formation of the sulfate ester. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .

Chemical Reactions Analysis

Sodium 2-methoxy-5-nitrophenyl sulfate undergoes several types of chemical reactions, including:

Scientific Research Applications

Sodium 2-methoxy-5-nitrophenyl sulfate has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action for sodium 2-methoxy-5-nitrophenyl sulfate involves the release of protons upon photoactivation. When exposed to light, the compound undergoes photolysis, resulting in the cleavage of the sulfate ester bond and the release of protons. These protons can then interact with nearby molecules or membranes, leading to changes in membrane potential and other electrostatic effects .

Comparison with Similar Compounds

Sodium 2-methoxy-5-nitrophenyl sulfate is unique due to its photoactivated proton release mechanism. Similar compounds include:

This compound’s ability to release protons upon photoactivation makes it particularly valuable in studies of proton transport and membrane electrostatics, setting it apart from other similar compounds.

Properties

CAS No.

2624118-96-1

Molecular Formula

C7H6NNaO7S

Molecular Weight

271.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.